molecular formula C10H10N4 B13407237 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine CAS No. 90916-54-4

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B13407237
CAS No.: 90916-54-4
M. Wt: 186.21 g/mol
InChI Key: QPDUILOWXPSNMT-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine is an organic compound belonging to the class of pyridinylpyrimidines. This compound features a pyridine ring linked to a pyrimidine ring, which is a common structure in many pharmacologically active molecules. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and fibrosis.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production. This mechanism is particularly relevant in the context of its antifungal and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a pyridine and pyrimidine ring makes it a versatile scaffold for the development of new therapeutic agents and agrochemicals .

Properties

CAS No.

90916-54-4

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C10H10N4/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

QPDUILOWXPSNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=CC=N2

Origin of Product

United States

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